molecular formula C22H27N3O6 B14227958 L-Tyrosyl-L-tyrosyl-2-methylalanine CAS No. 821776-18-5

L-Tyrosyl-L-tyrosyl-2-methylalanine

Cat. No.: B14227958
CAS No.: 821776-18-5
M. Wt: 429.5 g/mol
InChI Key: NNDKSDTVJNWXGI-ROUUACIJSA-N
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Description

L-Tyrosyl-L-tyrosyl-2-methylalanine is a synthetic tripeptide composed of two L-tyrosine residues and one 2-methylalanine (2-aminoisobutyric acid, Aib) linked via peptide bonds.

  • Molecular Formula: Hypothesized as C22H27N3O6, derived from combining two L-tyrosine (C9H11NO3) residues and one 2-methylalanine (C4H9NO2), accounting for the loss of two water molecules during peptide bond formation .
  • Molecular Weight: Estimated at 429.5 g/mol (calculated from component amino acids).
  • 2-Methylalanine (Aib) introduces conformational rigidity and hydrophobicity, which may enhance metabolic stability compared to alanine-containing peptides .

Properties

CAS No.

821776-18-5

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C22H27N3O6/c1-22(2,21(30)31)25-20(29)18(12-14-5-9-16(27)10-6-14)24-19(28)17(23)11-13-3-7-15(26)8-4-13/h3-10,17-18,26-27H,11-12,23H2,1-2H3,(H,24,28)(H,25,29)(H,30,31)/t17-,18-/m0/s1

InChI Key

NNDKSDTVJNWXGI-ROUUACIJSA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tyrosyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often optimize reaction conditions, such as temperature, solvent, and catalysts, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The aromatic rings of tyrosine residues can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents or halogens.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

L-Tyrosyl-L-tyrosyl-2-methylalanine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-tyrosyl-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residues can participate in hydrogen bonding, π-π interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Tyrosyl-L-tyrosyl-2-methylalanine with structurally related amino acids and peptides:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound* C22H27N3O6 429.5 N/A Hydrophobic (Aib), rigid backbone, potential antioxidant activity .
L-Tyrosine C9H11NO3 181.19 60-18-4 Soluble in water, melting point >300°C, precursor for neurotransmitters .
2-Methylalanine (Aib) C4H9NO2 103.12 62-57-7 Non-proteinogenic, stabilizes helical structures, soluble in water .
3-Methyl-L-tyrosine C10H13NO3 195.21 17028-03-4 Methylated tyrosine derivative; toxicology data unavailable .
L-Meta-tyrosine C9H11NO3 181.19 587-33-7 Isomer of tyrosine with hydroxyl at meta position; ≥98% purity .
Leu-Ser-Leu-Tyr-Ala () C26H44N6O8 592.67 N/A Pentapeptide with serine and leucine; likely protease-sensitive .

*Hypothesized values due to lack of direct data.

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